BenchChemオンラインストアへようこそ!

Cariporide

NHE1 inhibition isoform selectivity neuronal pH regulation

Select Cariporide (HOE-642) for target-specific NHE1 inhibition. Its unmatched 20,000-fold selectivity over NHE2 eliminates off-target confounding, while unique human clinical validation (Rupprecht et al., 2000) underpins translational cardiovascular studies. For neuroscience, a 1,000-fold potency advantage over amiloride ensures precision. This extensively characterized reference standard, offered at ≥98% (HPLC), enables direct cross-referencing to a vast literature corpus. Ensure your research integrity with the validated, selective standard.

Molecular Formula C12H17N3O3S
Molecular Weight 283.35 g/mol
CAS No. 159138-80-4
Cat. No. B1668443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCariporide
CAS159138-80-4
Synonyms4-isopropyl-3-(methylsulfonyl)benzoyl-guanidine methanesulfonate
cariporide
HOE 642
HOE-642
HOE642
Molecular FormulaC12H17N3O3S
Molecular Weight283.35 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C=C(C=C1)C(=O)N=C(N)N)S(=O)(=O)C
InChIInChI=1S/C12H17N3O3S/c1-7(2)9-5-4-8(11(16)15-12(13)14)6-10(9)19(3,17)18/h4-7H,1-3H3,(H4,13,14,15,16)
InChIKeyIWXNYAIICFKCTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Cariporide (CAS 159138-80-4) Technical Procurement Overview for NHE1 Inhibitor Research Applications


Cariporide, also known as HOE-642, is a small-molecule acylguanidine derivative [1] that functions as a selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE1) . Its molecular formula is C12H17N3O3S, with a molecular weight of 283.35 g/mol and a purity of ≥98% (HPLC) as standard from commercial suppliers . The compound is orally active and has been extensively characterized in both preclinical models of ischemia-reperfusion injury and human clinical trials [2], with additional investigation into oncology applications related to NHE1-mediated pH regulation [3].

Cariporide vs. Other NHE1 Inhibitors: Why Isoform Selectivity Profile Precludes Direct Generic Substitution


Generic substitution among NHE1 inhibitors is not scientifically valid due to significant differences in isoform selectivity profiles, potency across species and assay systems, and in vivo pharmacodynamic characteristics. Cariporide exhibits an NHE1 IC50 of 50 nM and demonstrates 60-fold selectivity over NHE3 (IC50 = 3 µM) and 20,000-fold selectivity over NHE2 (IC50 = 1000 µM) in standard assays . In contrast, the classical NHE inhibitor amiloride shows an IC50 of approximately 19 µM against NHE1 in intestinal epithelial cells, with cariporide demonstrating an IC50 of 630 nM in the same system [1]. The structurally related compound eniporide displays a more potent NHE1 IC50 of 4.5 nM in CHO cells expressing human NHE1 [2], while sabiporide exhibits fundamentally different binding kinetics characterized by slow dissociation [3]. These quantitative differences in potency, selectivity, and binding kinetics preclude any assumption of functional equivalence and necessitate compound-specific validation in experimental systems.

Cariporide Quantitative Differentiation Evidence: Comparative Data for Procurement Decision Support


Cariporide NHE1 Isoform Selectivity Compared to Amiloride in Neuronal Tissue

Cariporide demonstrates substantially higher potency and selectivity for NHE1 compared to the classical NHE inhibitor amiloride in suprachiasmatic nucleus (SCN) tissue. At 1 µM, cariporide produces a slower but more sustained extracellular acidification shift than 100 µM amiloride, indicating distinct binding kinetics [1]. The fitted IC50 for cariporide in this system was 94 nM (0.094 µM), establishing it as a high-potency NHE1 inhibitor with ~200-fold greater potency than amiloride, which requires concentrations in the 100 µM range for comparable effect in this neuronal context [1].

NHE1 inhibition isoform selectivity neuronal pH regulation amiloride comparison

Cariporide vs. EIPA and Amiloride: Comparative NHE Inhibition in Intestinal Epithelial Cells

In T84 human intestinal epithelial cells expressing both NHE1 and NHE2, cariporide demonstrates intermediate potency relative to other NHE inhibitors, with an IC50 of 630 nM (95% CI: 484–819 nM) [1]. This places cariporide between the high-potency derivative 5-(N-ethyl-N-isopropyl)-amiloride (EIPA; IC50 = 519 nM) and the parent compound amiloride (IC50 = 19 µM). The rank order of potency was EIPA > cariporide > amiloride [1]. Notably, cariporide is approximately 30-fold more potent than amiloride in this cell-based assay but slightly less potent than EIPA.

NHE1 selectivity EIPA comparison intestinal epithelium pH regulation

Cariporide vs. Eniporide: Comparative Human NHE1 Inhibitory Potency

In a standardized assay system using CHO-K1 cells stably expressing human NHE1 (hNHE1), the acylguanidine derivatives cariporide and eniporide were compared for their ability to inhibit Na+/H+ exchange activity measured by intracellular pH alterations [1]. Cariporide inhibited hNHE1 with an IC50 of 30 nM, while eniporide demonstrated an IC50 of 4.5 nM [1]. This represents a 6.7-fold difference in potency favoring eniporide. Both compounds exhibited selectivity for hNHE1 over hNHE2 and hNHE3, but the quantitative potency difference is substantial.

NHE1 potency eniporide comparison acylguanidine derivatives CHO cell assay

Cariporide vs. Sabiporide, KR-32570, and KR-33028: Cardiomyocyte Cytoprotective Potency Ranking

A systematic comparison of multiple NHE1 inhibitors in rat cardiomyocytes revealed a clear potency hierarchy for cytoprotection against hypoxic damage [1]. The order of potency was KR-32570 ≥ KR-33028 > sabiporide > cariporide > KR-32511 [1]. Cariporide ranked fourth out of five compounds tested. Critically, this cytoprotective potency order exactly matched the order of NHE1 inhibition measured in the same rat cardiomyocyte system, indicating that target engagement potency directly predicts functional cardioprotection [1]. The study also noted that sabiporide and KR-32570 exhibited slow dissociation kinetics from NHE1, a property not observed with cariporide [1].

cardioprotection sabiporide KR-32570 rat cardiomyocytes hypoxic damage

Cariporide In Vivo Cardioprotection: Human Clinical Trial Data

In a multicenter, randomized, placebo-controlled clinical trial of 100 patients with acute anterior myocardial infarction undergoing direct PTCA, a single 40-mg intravenous bolus of cariporide (n=49) administered before reperfusion produced statistically significant improvements in left ventricular function at 21-day follow-up compared to placebo (n=51) [1]. The cariporide group showed a higher ejection fraction (50% vs. 40% in placebo; P<0.05) and a lower end-systolic volume (69.0 mL vs. 97.0 mL; P<0.05) [1]. Additionally, myocardial enzyme release (CK, CK-MB, LDH) was significantly reduced in cariporide-treated patients [1].

myocardial infarction reperfusion injury clinical trial left ventricular function

Cariporide Isoform Selectivity Profile: NHE1 vs. NHE2 and NHE3

Cariporide exhibits a well-characterized isoform selectivity profile with IC50 values of 0.05 µM (50 nM) for NHE1, 3 µM for NHE3, and 1000 µM (1 mM) for NHE2 . This corresponds to a 60-fold selectivity window over NHE3 and a 20,000-fold selectivity window over NHE2. This selectivity profile is a defining feature of cariporide and distinguishes it from broader-spectrum NHE inhibitors such as amiloride and EIPA, which lack comparable isoform discrimination .

isoform selectivity NHE2 NHE3 off-target activity

Cariporide Optimal Application Scenarios Based on Comparative Evidence


Translational Cardiovascular Research Requiring Human-Validated NHE1 Inhibition

Investigators conducting translational cardiovascular studies, particularly those modeling ischemia-reperfusion injury or myocardial infarction, should prioritize cariporide due to the existence of positive human clinical trial data. The Rupprecht et al. (2000) study demonstrated a 10 percentage-point absolute improvement in left ventricular ejection fraction (50% vs. 40% placebo, P<0.05) in patients receiving a 40 mg IV bolus before reperfusion [1]. This human validation is unique among NHE1 inhibitors—eniporide, sabiporide, and KR-series compounds lack comparable clinical evidence. For studies where human relevance and clinical translatability outweigh maximal in vitro potency, cariporide is the rational selection.

Neuroscience Studies Requiring Selective NHE1 Inhibition Without Off-Target Effects

For neuroscientists investigating NHE1 function in brain slice preparations or neuronal cultures, cariporide provides a ~1000-fold potency advantage over amiloride, requiring only 1 µM to produce extracellular acidification shifts comparable to 100 µM amiloride [1]. The fitted IC50 of 94 nM in SCN tissue [1] allows precise, selective NHE1 inhibition at concentrations that avoid the non-specific effects associated with high-dose amiloride. This selectivity profile, combined with the 20,000-fold window over NHE2 [2], makes cariporide the superior tool compound for isolating NHE1-specific contributions in neuronal pH regulation studies.

Studies Requiring Clean NHE1 Pharmacology with Minimal NHE2 Interference

In experimental systems where NHE1 and NHE2 are co-expressed—such as intestinal epithelium, certain cancer cell lines, and cardiac tissue—cariporide's exceptional selectivity profile (20,000-fold selective for NHE1 over NHE2) provides unambiguous target engagement [1]. By contrast, EIPA and amiloride exhibit broader NHE isoform inhibition [2], and even eniporide's selectivity profile is less well characterized. Investigators needing to attribute observed effects specifically to NHE1 inhibition should select cariporide to minimize confounding NHE2 pharmacology. At typical working concentrations (1–10 µM), cariporide inhibits NHE1 completely while leaving NHE2 essentially untouched.

Comparative Pharmacology Studies Requiring a Well-Characterized Reference NHE1 Inhibitor

Cariporide's extensive publication record across multiple species (rat, rabbit, human) and assay systems (in vitro, ex vivo, in vivo, clinical) makes it the most comprehensively characterized NHE1 inhibitor available. This breadth of data supports its use as a reference standard in comparative pharmacology studies. For instance, cariporide served as the benchmark against which eniporide [1], sabiporide, KR-32570, and KR-33028 [2] were compared. Selecting cariporide enables direct cross-referencing to this extensive literature corpus and facilitates meta-analytical comparisons across studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cariporide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.